molecular formula C10H11N5O4 B1663027 Adenosine dialdehyde CAS No. 34240-05-6

Adenosine dialdehyde

Cat. No. B1663027
CAS RN: 34240-05-6
M. Wt: 265.23 g/mol
InChI Key: ILMNSCQOSGKTNZ-UHFFFAOYSA-N
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Description

Adenosine dialdehyde is a purine nucleoside analogue . It is broadly used in cell culture to accumulate methyl-accepting proteins in hypomethylated states for in vitro protein methylation analyses .


Physical And Chemical Properties Analysis

Adenosine dialdehyde has the chemical formula C10H11N5O4 . Unfortunately, I couldn’t retrieve more specific physical and chemical properties.

properties

IUPAC Name

2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMNSCQOSGKTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955784
Record name 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine dialdehyde

CAS RN

34240-05-6, 39798-19-1
Record name Periodate-oxidized adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034240056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine dialdehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039798191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
867
Citations
DH Chen, KT Wu, CJ Hung, M Hsieh… - The Journal of …, 2004 - jstage.jst.go.jp
… Adenosine dialdehyde (AdOx) is an indirect methyltransferase … For example, adenosine dialdehyde (AdOx), an indirect inhibitor that can be incorporated by cells, has been routinely …
Number of citations: 54 www.jstage.jst.go.jp
AJ Grant, LM Lerner - Biochemistry, 1979 - ACS Publications
… We have begun by investigating the binding of a number of analogues of adenosine dialdehyde to adenosine aminohydrolase (EC 3.5.4.4), an enzyme that does not react to any great …
Number of citations: 34 pubs.acs.org
RL Bartel, RT Borchardt - Molecular pharmacology, 1984 - ASPET
… Incubation of mouse L929 cells with adenosine dialdehyde also caused an inhibition … , adenosine dialdehyde had no effect on RNA or DNA synthesis. Therefore, adenosine dialdehyde …
Number of citations: 113 molpharm.aspetjournals.org
JH Kim, JH Kim, SC Kim, YS Yi, WS Yang… - Biochemical …, 2013 - Elsevier
Adenosine dialdehyde (AdOx) inhibits transmethylation by the accumulation of S-adenosylhomocysteine (SAH), a negative feedback inhibitor of methylation, through the suppression of …
Number of citations: 47 www.sciencedirect.com
JH Kim, YG Lee, S Yoo, J Oh, D Jeong, WK Song… - Biochemical …, 2013 - Elsevier
… Treatment with adenosine dialdehyde (AdOx), an inhibitor of transmethylation-suppressive adenosylhomocysteine (SAH) hydrolase (SAHH), enhanced the level of SAH and effectively …
Number of citations: 20 www.sciencedirect.com
M Shiota, A Takeuchi, A Yokomizo… - The Journal of …, 2012 - auajournals.org
… In this study we examined the effects of the methyltransferase inhibitor adenosine dialdehyde (Sigma®) on the methylation state of histone H3 lysine 9 and AR gene expression as well …
Number of citations: 18 www.auajournals.org
BL Mirkin, RF O'Dea, HP Hogenkamp - Cancer research, 1987 - AACR
… The cytotoxic potency of adenosine dialdehyde was … moieties; reduced adenosine dialdehyde had an ICso of 2.8 x IO'3 M. The high potency of adenosine dialdehyde when compared to …
Number of citations: 25 aacrjournals.org
B Bostrom, HPC Hogenkamp, BL Mirkin - Cancer research, 1988 - AACR
The effect of adenosine dialdehyde (AD) on in situ tumor growth and host survival was evaluated in the C1300 murine neuroblastoma tumor model prepared by implantation of murine …
Number of citations: 11 aacrjournals.org
E Usdin, RT Borchardt, CR Creveling… - … held at the Lake of the …, 1982 - Springer
… by which adenosine dialdehyde inhibits AdoHcy hydrolase and determined … that adenosine dialdehyde is an affinity labeling reagent for AdoHcy hydrolase. Adenosine dialdehyde …
Number of citations: 7 link.springer.com
BT Keller, RT Borchardt - Molecular pharmacology, 1987 - ASPET
… In the present study we show that adenosine dialdehyde is also a potent inhibitor of vaccinia … Treatment of L cells with 5 microM adenosine dialdehyde for 60 min prior to virus infection …
Number of citations: 38 molpharm.aspetjournals.org

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